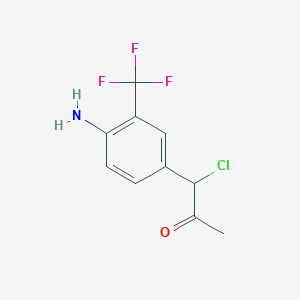

1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one

Description

1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring a trifluoromethyl (-CF₃) group and an amino (-NH₂) substituent on the phenyl ring. The chlorine atom at the propan-2-one position enhances electrophilicity, making it a candidate for nucleophilic substitution reactions.

Propriétés

Formule moléculaire |

C10H9ClF3NO |

|---|---|

Poids moléculaire |

251.63 g/mol |

Nom IUPAC |

1-[4-amino-3-(trifluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NO/c1-5(16)9(11)6-2-3-8(15)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3 |

Clé InChI |

XDZNCYWNXFZBPM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=CC(=C(C=C1)N)C(F)(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-3-(trifluoromethyl)benzaldehyde.

Reaction with Chloropropanone: The benzaldehyde derivative is reacted with chloropropanone under acidic or basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

It is not possible to provide a detailed article focusing solely on the applications of the compound "1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one" with comprehensive data tables and well-documented case studies, based on the search results. However, information regarding the properties, hazards, and potential applications of related compounds can be extracted from the search results.

Chemical and Physical Properties

1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one, has a molecular weight of 251.63 g/mol and the molecular formula C10H9ClF3NO .

Safety Information

According to the Material Safety Data Sheet (MSDS), consult a physician for general advice and show the safety data sheet to the doctor .

- Inhalation: Move the person to fresh air; if not breathing, administer artificial respiration and consult a physician .

- Skin Contact: Wash off with soap and plenty of water, then consult a physician .

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

- Ingestion: Never give anything by mouth to an unconscious person; rinse mouth with water and consult a physician .

Potential Applications

Research indicates that similar compounds exhibit potential biological activities, particularly in enzyme inhibition and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the amino group can engage in hydrogen bonding with target proteins. These interactions may modulate various biochemical pathways, making it a candidate for further pharmacological studies. Studies on the interaction of similar compounds with molecular targets reveal that its trifluoromethyl group enhances its ability to penetrate biological membranes. The amino group facilitates hydrogen bonding with target proteins, while the chloropropanone moiety allows for nucleophilic attack, leading to covalent modifications of target molecules. These interactions are crucial for understanding its biological effects and potential therapeutic applications.

Related Compounds

Other related compounds and their properties :

Mécanisme D'action

The mechanism of action of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one with three analogs (Table 1), inferred from structural motifs in the evidence and chemical principles.

Table 1: Key Structural and Functional Comparisons

Abbreviations : EWG = Electron-withdrawing group; EDG = Electron-donating group.

Electronic and Steric Effects

- Trifluoromethyl vs. Methoxy/Chloro Groups : The -CF₃ group in the target compound is a stronger EWG than -Cl or -OCH₃, significantly reducing electron density on the phenyl ring. This may enhance stability against oxidation compared to methoxy-containing analogs .

Reactivity Trends

- Chlorine at Ketone Position : The Cl atom in the target compound’s ketone position increases electrophilicity, favoring nucleophilic substitution (e.g., with amines or thiols). In contrast, compounds lacking this substituent (e.g., 3-(4-methoxyphenyl)-1-phenylpropan-1-one) may undergo slower reactions .

Physicochemical Properties

- Solubility: The -NH₂ and -CF₃ groups in the target compound create a balance between hydrophilicity and lipophilicity. Calculated logP values (hypothetical) would likely be lower than those of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one due to the amino group’s polarity.

- Thermal Stability : The strong C-F bonds in -CF₃ may improve thermal stability compared to methoxy or chloro analogs, which are prone to dehalogenation or demethylation at elevated temperatures .

Activité Biologique

1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its unique trifluoromethyl and chloropropanone functional groups, this compound exhibits properties that may influence various biochemical pathways, making it a candidate for pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C10H9ClF3NO

- Molecular Weight : 251.63 g/mol

- Key Functional Groups :

- Trifluoromethyl group enhances lipophilicity and cellular penetration.

- Amino group facilitates hydrogen bonding with target proteins.

- Chloropropanone moiety allows for nucleophilic attack, leading to covalent modifications of target molecules.

Biological Activities

Research indicates that 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one exhibits several biological activities, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic applications. For instance:

- Human Deacetylase Sirtuin 2 (HDSirt2) : Inhibition of this enzyme is associated with cancer and neurodegenerative diseases.

- Carbonic Anhydrase (CA) : This enzyme is crucial in regulating pH and fluid balance, making it a target for diuretics and anti-glaucoma medications.

Receptor Binding

The binding affinity of this compound to specific receptors suggests its potential role in drug development:

- Serotonin Receptors : Preliminary studies indicate that similar compounds exhibit affinity for serotonin receptors, which are critical in mood regulation and anxiety disorders.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds structurally related to 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one. Here are some notable findings:

The biological activity of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one can be attributed to its structural features:

- The trifluoromethyl group increases lipophilicity, allowing better membrane penetration.

- The amino group enables hydrogen bonding with target proteins, potentially modulating their activity.

- The chloropropanone moiety can undergo nucleophilic attack, leading to covalent modifications that alter protein function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.